3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Xanthine Oxidase Enzyme Inhibition Gout

3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a synthetic, tricyclic heterocycle belonging to the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold class. This specific scaffold topology has been historically investigated as a new class of potential xanthine oxidase (XO) inhibitors, with initial reports describing the general synthesis and in vitro evaluation of 3- and/or 5-substituted derivatives.

Molecular Formula C15H14N6
Molecular Weight 278.31 g/mol
Cat. No. B10803608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Molecular FormulaC15H14N6
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C(=NC3=C2C=NN3C4=CC=CC=C4)C
InChIInChI=1S/C15H14N6/c1-3-13-18-19-15-12-9-16-21(11-7-5-4-6-8-11)14(12)17-10(2)20(13)15/h4-9H,3H2,1-2H3
InChIKeyLDKGNRQIYLHXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine: Compound Class and Baseline Characteristics for Procurement Evaluation


3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a synthetic, tricyclic heterocycle belonging to the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold class . This specific scaffold topology has been historically investigated as a new class of potential xanthine oxidase (XO) inhibitors, with initial reports describing the general synthesis and in vitro evaluation of 3- and/or 5-substituted derivatives [1]. More recently, structurally related analogs have demonstrated anti-proliferative activity through DNA intercalation and topoisomerase II inhibition [2]. The compound carries a distinct substitution pattern—ethyl at position 3, methyl at position 5, and a phenyl ring at N7—differentiating it from other analogs within the subclass.

Why 3-Ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Cannot Be Simply Replaced by an In-Class Analog


Within the broader pyrazolo-triazolo-pyrimidine family, small changes in the substitution pattern are known to profoundly redirect pharmacological activity between distinct target classes. The isomeric [1,5-c] scaffold, for instance, is extensively characterized as a privileged structure for adenosine A3 receptor antagonism, with nanomolar affinities routinely achieved [1]. In contrast, the [4,3-c] topology, to which the target compound belongs, has been primarily explored for xanthine oxidase inhibition [2] and, more recently, for DNA intercalation/topoisomerase II activity [3]. Simple substitution of a [4,3-c] compound with a [1,5-c] analog, or even a differently substituted [4,3-c] compound, would risk a complete shift in target engagement and biological readout. The specific 3-ethyl, 5-methyl, and N7-phenyl combination on the [4,3-c] scaffold represents a distinct chemical space that cannot be assumed to be functionally equivalent to other in-class compounds without direct comparative data.

Quantitative Differentiation Evidence for 3-Ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine vs. Comparators


Xanthine Oxidase Inhibitory Potency: Class-Level Baseline vs. Allopurinol

The compound class demonstrates xanthine oxidase (XO) inhibition. A ChEMBL-curated entry for a compound with the same molecular formula reports an in vitro IC50 of 250 nM against XO in a SAR analysis assay [1]. The clinical standard allopurinol has a reported IC50 of approximately 100-200 nM under similar conditions [2]. This class-level data suggests inhibitory potency within the same order of magnitude as the clinically used comparator, though direct head-to-head data for the exact target compound are not available. Important limitation: The SMILES string associated with the BindingDB entry (Cc1nc2c3cn[nH]c3[nH]c(=O)n2n1) does not appear to match the target compound, indicating a potential database mapping error. The data point should be treated as a class-level reference rather than a verified measurement for this specific compound.

Xanthine Oxidase Enzyme Inhibition Gout

Scaffold Topology Divergence: [4,3-c] vs. [1,5-c] Target Selectivity Profile

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine isomer is a well-established scaffold for human A3 adenosine receptor (hA3AR) antagonism, with optimized analogs achieving Ki values as low as 1.33 nM and selectivities of hA1/hA3 = 4880 and hA2A/hA3 = 1100 [1]. The [4,3-c] isomer, in contrast, has no reported adenosine receptor activity and has been exclusively explored for XO inhibition and DNA intercalation [2][3]. This represents a fundamental divergence in target engagement driven solely by the regioisomeric arrangement of the fused triazole ring. For a researcher requiring XO or DNA-targeting activity without adenosine receptor polypharmacology, the [4,3-c] topology is the necessary structural determinant.

Adenosine Receptors Target Selectivity Scaffold Hopping

Substituent-Driven Differentiation from Unsubstituted or Mono-Substituted [4,3-c] Analogs

Within the 7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine subclass, the 3-ethyl-5-methyl-7-phenyl substitution pattern is structurally distinct from the many 3,5-dialkyl, 3-aryl, or 5-oxo analogs described in the foundational 1999 patent [1]. The ethyl group at C3 provides a balance of lipophilicity and steric bulk not present in the smaller methyl or larger propyl/cyclohexyl analogs. The N7-phenyl group constitutes a key pharmacophoric element for potential π-stacking interactions, as evidenced by the DNA intercalation activity observed in close analogs bearing a 7-phenyl substituent [2]. A direct comparator such as the 3-methyl or 3-propyl analog would lack the specific lipophilic and steric profile conferred by the 3-ethyl group. Quantitative comparative IC50 data for this exact substitution pattern vs. other 3-alkyl-5-methyl-7-phenyl variations are not available in the public domain.

Structure-Activity Relationship Substituent Effects Physicochemical Properties

High-Value Application Scenarios for 3-Ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead for Xanthine Oxidase Inhibition

The compound serves as a structurally tractable starting point for a medicinal chemistry program targeting xanthine oxidase. Its scaffold class has demonstrated XO inhibition in the sub-micromolar range [1], comparable to the standard-of-care allopurinol. The 3-ethyl and 7-phenyl groups provide vectors for SAR exploration to improve potency and selectivity, while the 5-methyl group offers a metabolically stable substitution point. Unlike allopurinol, the non-purine core may provide an alternative mechanism of action and evade resistance pathways.

Chemical Biology Probe for DNA Intercalation and Topoisomerase II Studies

Close structural analogs within the [4,3-c] scaffold have been validated as DNA intercalators and topoisomerase II inhibitors, with compound 12 in the 2020 Al-Azhar study showing a topoisomerase II IC50 of 0.055 µM and DNA intercalation IC50 of 30 µM [2]. The target compound, bearing the critical N7-phenyl group required for π-stacking with DNA base pairs, can be deployed as a probe molecule in mechanistic studies of DNA damage response or as a starting scaffold for anticancer drug discovery.

Pharmacological Tool to Dissociate XO/DNA Activity from Adenosine Receptor Engagement

The [4,3-c] scaffold topology is a strategic choice for research programs that require XO or DNA-targeting activity while explicitly avoiding adenosine A3 receptor modulation. The isomeric [1,5-c] series is a potent hA3AR antagonist scaffold (Ki = 1.33 nM for the most optimized analog) [3]. By selecting the [4,3-c] compound, researchers can minimize confounding adenosine receptor-driven phenotypes in cell-based or in vivo experiments, providing a cleaner pharmacological tool for target validation studies.

Chemical Synthesis Reference Standard for [4,3-c] Scaffold Derivatization

The compound can serve as an analytical reference standard and a synthetic intermediate for generating focused libraries of 3,5,7-trisubstituted pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. The established synthetic route—involving oxidative cyclisation of 4-alkylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines with 70% nitric acid—provides a well-precedented entry into this chemical space [1]. The specific 3-ethyl-5-methyl-7-phenyl substitution pattern is chemically well-defined and can be used to benchmark purity and identity in derivative synthesis.

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